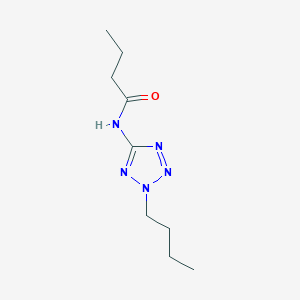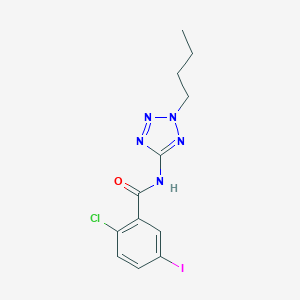![molecular formula C21H24ClN3O3 B251240 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of specific enzymes. For example, it inhibits PDE5 by binding to its catalytic site and preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and vasodilation. Similarly, it inhibits HDAC6 by binding to its active site and preventing the deacetylation of histones. This leads to an increase in the acetylation of histones, which can regulate gene expression and cell differentiation. Finally, it inhibits CAIX by binding to its active site and preventing the hydration of carbon dioxide. This leads to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of PDE5 can lead to smooth muscle relaxation and vasodilation, which can be beneficial in the treatment of pulmonary arterial hypertension and erectile dysfunction. Its inhibition of HDAC6 can lead to changes in gene expression and cell differentiation, which can be beneficial in the treatment of neurodegenerative disorders. Finally, its inhibition of CAIX can lead to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments are its potent inhibitory activity against specific enzymes and its potential therapeutic applications. However, its limitations include its high cost, low solubility in water, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. These include:
1. Further studies on its inhibitory activity against specific enzymes and their potential therapeutic applications.
2. Development of new synthetic routes for the preparation of this compound.
3. Investigation of its pharmacokinetic and pharmacodynamic properties.
4. Studies on its potential toxicity and side effects.
5. Development of new analogs with improved properties and specificity.
Conclusion
In conclusion, 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibitory activity against specific enzymes such as PDE5, HDAC6, and CAIX has made it a promising candidate for the treatment of various diseases. Further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes such as phosphodiesterase 5 (PDE5), histone deacetylase 6 (HDAC6), and carbonic anhydrase IX (CAIX). These enzymes play a crucial role in various diseases such as cancer, pulmonary arterial hypertension, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C21H24ClN3O3 |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)15-4-9-19(28-2)18(22)14-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
ZUGRPCHNQYYEPO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)


![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)